molecular formula C27H28N4O3 B11233530 2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide

2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B11233530
M. Wt: 456.5 g/mol
InChI Key: VITFACODZHCDBO-UHFFFAOYSA-N
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Description

2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide typically involves multiple steps. The starting materials often include substituted pyrimidines and phenylbutan-2-yl derivatives. The reaction conditions usually require specific catalysts and solvents to facilitate the formation of the desired product. Common steps in the synthesis may include:

    Condensation Reactions: Combining substituted pyrimidines with phenylbutan-2-yl derivatives under acidic or basic conditions.

    Cyclization: Formation of the pyrido[2,3-d]pyrimidine core through intramolecular cyclization.

    Acylation: Introduction of the acetamide group via acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
  • 2,5-Dimethyl-2-phenyl-4-hexenyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate

Uniqueness

Compared to similar compounds, 2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide stands out due to its unique pyrido[2,3-d]pyrimidine core and the specific functional groups attached to it

Properties

Molecular Formula

C27H28N4O3

Molecular Weight

456.5 g/mol

IUPAC Name

2-(5,7-dimethyl-2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidin-3-yl)-N-(4-phenylbutan-2-yl)acetamide

InChI

InChI=1S/C27H28N4O3/c1-18-16-20(3)29-25-24(18)26(33)30(27(34)31(25)22-12-8-5-9-13-22)17-23(32)28-19(2)14-15-21-10-6-4-7-11-21/h4-13,16,19H,14-15,17H2,1-3H3,(H,28,32)

InChI Key

VITFACODZHCDBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3)CC(=O)NC(C)CCC4=CC=CC=C4)C

Origin of Product

United States

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